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Introduction to Ametoctradin and the QuEChERS
Method

Ametoctradin is a fungicide from the triazolo-pyrimidylamine class (FRAC group 45) that inhibits

mitochondrial respiration in oomycete pathogens [1]. It is effective against diseases like downy mildew in

grapes and late blight in potatoes and tomatoes [1] [2].

Monitoring ametoctradin residues is crucial for food safety, and the QuEChERS (Quick, Easy, Cheap,

Effective, Rugged, and Safe) method is widely used for this purpose. It involves acetonitrile extraction,

liquid-liquid partitioning with salts, and a dispersive Solid-Phase Extraction (d-SPE) cleanup before analysis

by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

[1].

Detailed Experimental Protocol

Materials and Reagents

Certified Reference Standard: Ametoctradin (e.g., Sigma-Aldrich TraceCERT [2] or Fujifilm Wako
[3]).
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Solvents: Acetonitrile, methanol (LC-MS grade).

Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Commercial
extraction kits (e.g., Supel QuE Citrate Extraction Tube) are also suitable [4].

d-SPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB), C18, or
carboxylated multi-walled carbon nanotubes (MWCNTs) [1] [5].

Solutions: Acetic acid (1% in acetonitrile) or buffer salts like trisodium citrate and disodium hydrogen
citrate for buffering [4].

Sample Preparation and Extraction Workflow

The sample preparation process can be visualized in the following workflow:
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Weigh 10.0 g of homogenized
sample into 50 mL tube

Add 10 mL of 1% acetic acid
in acetonitrile

Add extraction salts:
4 g MgSO₄, 1 g NaCl,

1 g Na₃Citrate, 0.5 g Na₂HCitrate

Shake vigorously for 1 min

Centrifuge at 4200 rpm
for 5 min

Collect 6 mL of
the supernatant

d-SPE Cleanup:
Add 150 mg PSA,

15 mg GCB, 900 mg MgSO₄

Vortex for 1 min
and centrifuge

Collect 2 mL supernatant,
evaporate & reconstitute

for UPLC-MS/MS analysis
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Extraction: Weigh 10.0 g of a homogenized sample (e.g., apple, grape, tomato) into a 50 mL

centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile [1] [4]. Then, add a pre-made salt mixture
containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate

(or a commercial QuEChERS extraction tube) [4].
Partitioning: Shake the mixture vigorously for 1 minute to ensure thorough solvent interaction, then

centrifuge at 4200 rpm for 5 minutes. The acetonitrile layer will contain the extracted pesticides [4].
d-SPE Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube. A common and

effective combination is 150 mg PSA, 15 mg GCB, and 900 mg MgSO₄ [1] [4].
PSA removes fatty acids and sugars.

GCB removes pigments, but use it cautiously as it can also adsorb planar pesticides.
MgSO₄ removes residual water.

Vortex the mixture for 1 minute and centrifuge again. Transfer 2 mL of the purified extract to a new
tube. Evaporate the solvent under a gentle stream of nitrogen at 40°C and reconstitute the residue in

1 mL of an appropriate solvent like ethyl acetate or a methanol/water mixture compatible with the LC
system [4]. Finally, filter the solution through a 0.22 μm membrane before injection [4].

UPLC-MS/MS Analysis Conditions

The following conditions are adapted from published methods and should be optimized for your specific

instrument [1].

Chromatography:
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm).
Mobile Phase: (A) Water with 5 mM ammonium formate and 0.1% formic acid; (B) Methanol

with 0.1% formic acid.
Gradient: Start at 10% B, increase to 95% B over 4 minutes, hold for 2 minutes, then re-

equilibrate.
Flow Rate: 0.3 mL/min.

Injection Volume: 2 μL.
Column Temperature: 40°C.

Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) in positive mode [1].

Operation Mode: Multiple Reaction Monitoring (MRM).
Precursor Ion: [M+H]⁺ at m/z 276.1 [1].

Product Ions: The most abundant fragment ions for ametoctradin can be used for
quantification and confirmation. Specific transitions should be optimized, but an example from
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the literature uses m/z 276.1 -> 186.1 and m/z 276.1 -> 116.0 [1].

Method Validation and Performance Data

Method validation ensures the protocol is reliable, sensitive, and reproducible. The table below summarizes

typical performance data for this method across different matrices [1].

Table 1: Method Validation Data for Ametoctradin in Various Matrices

Matrix
Average Recovery
(%)

Relative Standard Deviation
(RSD, %)

Limit of Quantification (LOQ,
μg/kg)

Apple 87.5 - 104.2 3.2 - 7.5 0.032

Grape 88.3 - 101.7 4.1 - 8.2 0.048

Cucumber 85.6 - 96.4 3.8 - 9.3 0.135

Tomato 86.9 - 98.7 4.5 - 8.9 0.057

Cabbage 84.7 - 95.2 5.2 - 9.6 0.106

Linearity: The method demonstrates excellent linearity in the range of 0.01–0.5 mg/L, with
correlation coefficients (R²) greater than 0.995 [4].

Specificity: No significant interfering peaks are observed at the retention time of ametoctradin in
blank sample chromatograms, confirming method specificity [1].

Discussion and Key Considerations

Sorbent Choice: The combination of PSA and a small amount of GCB is generally effective for fruits

and vegetables. For more complex or pigmented matrices (like chrysanthemum flowers),
carboxylated multi-walled carbon nanotubes (MWCNTs) have shown superior performance as a

single-category sorbent, providing high recovery rates (71.6%-116.7%) and effectively removing
interferences [5] [6].

Extraction Solvent: Acidified acetonitrile is preferred as it improves the extraction efficiency of a
wide range of pesticides and helps to separate the organic and aqueous phases cleanly.
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Matrix Effects: Ion suppression or enhancement is common in LC-MS/MS. Using matrix-matched
calibration standards (preparing calibration curves in blank matrix extract) is crucial for accurate
quantification [5].

Regulatory Context: Maximum Residue Levels (MRLs) for ametoctradin have been established in
various regions. The European Food Safety Authority (EFSA) has concluded that dietary intake from

approved uses is unlikely to present a risk to consumer health [7].

Conclusion

The modified QuEChERS method followed by UPLC-MS/MS analysis provides a robust, sensitive, and

efficient protocol for determining ametoctradin residues in various fruits and vegetables. The method's

performance, with high recovery, good precision, and low detection limits, makes it suitable for monitoring

and regulatory compliance to ensure food safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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vegetables]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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